rac-Cubebin

Catalog No.
S1534659
CAS No.
1242843-00-0
M.F
C20H20O6
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Cubebin

CAS Number

1242843-00-0

Product Name

rac-Cubebin

IUPAC Name

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20?/m0/s1

InChI Key

DIYWRNLYKJKHAM-VKWYCSODSA-N

SMILES

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Synonyms

(3R,4R)-3,4-bis(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2-furanol

Canonical SMILES

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Isomeric SMILES

C1[C@@H]([C@H](C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Antitumor Activity

Studies have demonstrated promising antitumor activity of cubebin against various cancer cell lines. Research suggests it induces cell death through apoptosis (programmed cell death) pathways . This highlights the potential of cubebin or its derivatives as novel anti-cancer agents, warranting further investigation.

Antiprotozoal Activity

Research indicates cubebin possesses activity against protozoan parasites responsible for diseases like Chagas disease. Studies suggest cubebin and its analogs could be potential candidates for developing new drugs against Chagas disease . Further research is needed to explore its efficacy and safety in humans.

Neuroprotective Potential

Studies suggest cubebin may have neuroprotective properties. Research has shown it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, a crucial neurotransmitter . This finding implies its potential in managing neurodegenerative diseases associated with AChE dysfunction, although further research is necessary.

Other Potential Applications

Research suggests cubebin exhibits various other potential applications, including:

  • Antioxidant activity: Cubebin possesses free radical scavenging properties, potentially protecting cells from oxidative damage .
  • Anti-inflammatory activity: Studies suggest cubebin may exhibit anti-inflammatory effects, warranting further investigation for its potential use in inflammatory diseases .
  • Antimicrobial activity: Research suggests cubebin exhibits antimicrobial activity against some bacteria and fungi, although further exploration is needed .

Rac-Cubebin is a naturally occurring compound classified as a lignan, specifically a dibenzylbutyrolactone. It is derived from various plant sources, including the seeds of Piper cubeba, commonly known as cubeb pepper. The compound has garnered interest due to its unique chemical structure and potential therapeutic applications. Rac-Cubebin is characterized by its two chiral centers, leading to the presence of multiple stereoisomers, with the "rac" prefix indicating that it is a racemic mixture containing equal parts of both enantiomers.

That can modify its structure and biological activity:

  • Oxidation: Rac-Cubebin can be oxidized to form hinokinin, another lignan with similar pharmacological properties. This reaction typically involves the introduction of oxygen into the molecule, altering its functional groups and potentially enhancing its biological efficacy.
  • Reduction: The compound can also undergo reduction reactions, which may lead to the formation of various derivatives that exhibit different biological activities. These reactions often involve the addition of hydrogen to double bonds or other functional groups.
  • Acid-Catalyzed Cyclization: Rac-Cubebin can undergo acid-catalyzed cyclization reactions, resulting in the formation of new cyclic compounds. These reactions are significant as they can lead to products with distinct pharmacological profiles .

Rac-Cubebin exhibits a range of biological activities that make it a subject of interest in pharmacology:

  • Antimicrobial Properties: Studies have shown that rac-Cubebin possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in vitro, indicating its potential role in managing inflammatory conditions.
  • Antioxidant Activity: Rac-Cubebin has been found to exhibit antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases.

Several methods have been developed for synthesizing rac-Cubebin:

  • Natural Extraction: The most common method involves extracting the compound from the seeds of Piper cubeba. This process typically includes solvent extraction techniques followed by purification steps such as chromatography.
  • Chemical Synthesis: Synthetic routes have been explored to produce rac-Cubebin in the laboratory. These methods often involve multi-step organic reactions, including cyclization and functional group modifications to achieve the desired structure.

Rac-Cubebin has several applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, rac-Cubebin is being investigated for potential use in drug formulations aimed at treating infections and inflammatory diseases.
  • Food Industry: The compound may also find applications as a natural preservative or flavoring agent due to its aromatic properties.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage.

Rac-Cubebin shares structural similarities with several other lignans and related compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
HinokininLignanOxidation product of rac-Cubebin; similar activity profile.
PodophyllotoxinLignanStrong anticancer properties; more complex structure.
SecoisolariciresinolLignanExhibits strong antioxidant activity; different stereochemistry.
SesaminLignanKnown for its cholesterol-lowering effects; distinct functional groups.

Rac-Cubebin's unique combination of biological activities and chemical reactivity distinguishes it from these similar compounds, making it a valuable subject for further research in medicinal chemistry and pharmacology.

XLogP3

3.4

Dates

Last modified: 04-14-2024

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